molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3

4-Fluoro-5-methoxy-2-methyl-1H-indole

Cat. No. B1343830
CAS RN: 288385-93-3
M. Wt: 179.19 g/mol
InChI Key: WRDOWKZJEOFRSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-5-methoxy-2-methyl-1H-indole involves multiple steps and the use of various reagents and conditions. In one study, the synthesis of a serotonergic agent with potential antidepressant activity was achieved by reducing a precursor compound using LiAlH4, resulting in a product with high radiochemical purity and specific activity as determined by HPLC and 3H NMR measurements . Another study describes the synthesis of a related dihydrochloride compound through a series of reactions starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by a reaction with phosphorous oxychloride and subsequent catalytic reduction to yield the final product .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For instance, a novel hepatitis B inhibitor was synthesized and its structure was determined by single-crystal X-ray analysis. The compound crystallized in a monoclinic P21/n space group and the analysis provided detailed information about the unit cell dimensions and the spatial arrangement of the molecule within the crystal. Hirshfeld surface analysis was also employed to examine the intermolecular interactions present in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The synthesis of the serotonergic agent mentioned earlier involves a reduction step that is critical for obtaining the desired product with high purity . In the synthesis of the dihydrochloride compound, the formation of an intermediate chloro-compound is a key step, which is then reacted with another indole derivative and reduced to achieve the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and purity. The serotonergic agent synthesized in one study exhibited a very high specific activity, which is indicative of its purity and potential efficacy as a pharmaceutical agent . The hepatitis B inhibitor's crystal structure analysis provided insights into its physical properties, such as the dimensions of the unit cell and the molecular packing within the crystal, which can influence its solubility and stability .

The studies described here focus on the synthesis and analysis of compounds structurally related to this compound. These compounds have potential applications in the pharmaceutical industry, as evidenced by the serotonergic agent with potential antidepressant activity and the hepatitis B inhibitor with nanomolar inhibitory activity against the virus . The detailed synthesis procedures and structural analyses provide a foundation for further research and development of these compounds for therapeutic use.

Scientific Research Applications

Polarity and Lipophilicity Analysis

The compound's derivatives, including variations with partially fluorinated methyl groups, have been synthesized and studied, revealing specific polarity patterns. These patterns, measured by log P or chromatographic capacity factors, align with known lipophilicity patterns for related series. A detailed analysis predicted the impact of substituting different groups (e.g., methyl by fluoromethyl) on molecular lipophilicity, offering insights into the compound's chemical behavior (Huchet et al., 2013).

Antioxidant and Cytotoxic Properties

Derivatives of the compound, specifically 6-methoxytetrahydro-β-carbolines, have been synthesized and evaluated for their antioxidant and cytotoxic properties. The study revealed moderate antioxidant properties based on DPPH, ABTS, and FRAP assays, and certain derivatives showed lower cytotoxicity compared to common cancer drugs, indicating potential for safer alternatives in medical applications (Goh et al., 2015).

Spectroscopic and Computational Studies

The compound's derivatives have been the subject of detailed spectroscopic (e.g., FT-IR, FT-Raman, NMR) and computational studies. These investigations provide insights into the compound's optimized geometry, molecular interactions, and electronic properties, which are crucial for understanding its reactivity and stability in various chemical environments (Haress et al., 2016).

properties

IUPAC Name

4-fluoro-5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOWKZJEOFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621794
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288385-93-3
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (11.36 g, 50 mmol) in acetone (200 ml) was added 4M aqueous ammonium acetate (700 ml) followed by a solution of titanium trichloride (15% in water, 340 ml) dropwise. The mixture was stirred for 10 minutes at ambient temperature and the mixture was extracted with ether. The organic layer was washed with 0.5N aqueous sodium hydroxide followed by water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with methylene chloride to give 4-fluoro-5-methoxy-2-methylindole (8.15 g, 90%).
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
catalyst
Reaction Step Two

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